molecular formula C32H24ClN3O2S2 B11519925 2-[(6-{[(E)-anthracen-9-ylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide

2-[(6-{[(E)-anthracen-9-ylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide

Cat. No.: B11519925
M. Wt: 582.1 g/mol
InChI Key: JNDLAEOUHVGUPQ-UHFFFAOYSA-N
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Description

2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(4-CHLOROPHENOXY)ETHYL]ACETAMIDE is a complex organic compound that features a combination of anthracene, benzothiazole, and chlorophenoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(4-CHLOROPHENOXY)ETHYL]ACETAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde.

    Introduction of the Anthracene Group: The anthracene moiety is introduced via a condensation reaction with an appropriate anthracene derivative.

    Attachment of the Chlorophenoxyethyl Group: This step involves the reaction of the intermediate with 2-(4-chlorophenoxy)ethylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the imine bond, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the corresponding amine.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene group.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The anthracene group can intercalate with DNA, disrupting its function. The benzothiazole moiety can interact with various enzymes, inhibiting their activity. The chlorophenoxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • **2-({6-[(E)-[(PHENANTHREN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(4-CHLOROPHENOXY)ETHYL]ACETAMIDE
  • **2-({6-[(E)-[(NAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(4-CHLOROPHENOXY)ETHYL]ACETAMIDE

Uniqueness

The unique combination of anthracene, benzothiazole, and chlorophenoxyethyl groups in 2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(4-CHLOROPHENOXY)ETHYL]ACETAMIDE imparts distinct properties, such as enhanced fluorescence and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C32H24ClN3O2S2

Molecular Weight

582.1 g/mol

IUPAC Name

2-[[6-(anthracen-9-ylmethylideneamino)-1,3-benzothiazol-2-yl]sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide

InChI

InChI=1S/C32H24ClN3O2S2/c33-23-9-12-25(13-10-23)38-16-15-34-31(37)20-39-32-36-29-14-11-24(18-30(29)40-32)35-19-28-26-7-3-1-5-21(26)17-22-6-2-4-8-27(22)28/h1-14,17-19H,15-16,20H2,(H,34,37)

InChI Key

JNDLAEOUHVGUPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC5=C(C=C4)N=C(S5)SCC(=O)NCCOC6=CC=C(C=C6)Cl

Origin of Product

United States

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